molecular formula C15H14N2O2 B2649241 methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 890094-13-0

methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No. B2649241
CAS RN: 890094-13-0
M. Wt: 254.289
InChI Key: BJENRPBUBNYYJR-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the indole family of organic compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is not fully understood, but it is believed to work through a variety of pathways. One of the proposed mechanisms is through the inhibition of certain enzymes involved in cancer cell growth and proliferation. It is also believed to work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experiments. It is also important to note that more research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Future Directions

There are many potential future directions for research on methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. One area of research is in the development of new cancer treatments based on this compound. It may also be useful in the treatment of neurological disorders and as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, more research is needed to explore the potential applications of this compound in other areas of research, such as materials science and catalysis.

Synthesis Methods

The synthesis of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can be achieved through various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the desired indole compound. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which then undergoes cyclization to form the indole compound.

Scientific Research Applications

Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit potent anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

methyl 4-methyl-3-pyrrol-1-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-6-5-7-11-12(10)14(17-8-3-4-9-17)13(16-11)15(18)19-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENRPBUBNYYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=C2N3C=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

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